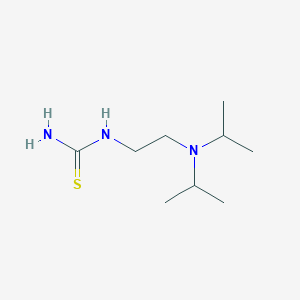
(2-Diisopropylamino-ethyl)-thiourea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Diisopropylamino-ethyl)-thiourea is a chemical compound that belongs to the class of thioureas. Thioureas are known for their wide range of applications in various fields, including pharmaceuticals, agriculture, and materials science. The compound this compound is characterized by the presence of a diisopropylamino group attached to an ethyl chain, which is further connected to a thiourea moiety. This unique structure imparts specific chemical and physical properties to the compound, making it valuable for various applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Diisopropylamino-ethyl)-thiourea typically involves the reaction of diisopropylamine with ethyl isothiocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Diisopropylamine+Ethyl isothiocyanate→this compound
The reaction is usually conducted in an organic solvent such as dichloromethane or ethanol, and the reaction mixture is stirred at room temperature for several hours. The product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve larger-scale reactions with optimized conditions to maximize yield and purity. Continuous flow reactors and automated systems can be employed to ensure consistent production. The use of high-purity starting materials and advanced purification techniques, such as column chromatography, can further enhance the quality of the final product.
化学反应分析
Types of Reactions
(2-Diisopropylamino-ethyl)-thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiourea moiety to thiols or amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and amines.
Substitution: Various substituted derivatives depending on the reagents used.
科学研究应用
(2-Diisopropylamino-ethyl)-thiourea has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
作用机制
The mechanism of action of (2-Diisopropylamino-ethyl)-thiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. In biological systems, it may interfere with cellular processes by binding to receptors or other biomolecules, thereby affecting signal transduction pathways and cellular functions.
相似化合物的比较
Similar Compounds
- (2-Diisopropylamino)ethyl methacrylate
- N,N-Diisopropylethanolamine
- Diisopropylamine
Uniqueness
(2-Diisopropylamino-ethyl)-thiourea is unique due to the presence of both the diisopropylamino group and the thiourea moiety. This combination imparts distinct chemical reactivity and biological activity compared to other similar compounds. For example, while (2-Diisopropylamino)ethyl methacrylate is primarily used in polymer chemistry, this compound finds applications in both chemical synthesis and biological research.
属性
IUPAC Name |
2-[di(propan-2-yl)amino]ethylthiourea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H21N3S/c1-7(2)12(8(3)4)6-5-11-9(10)13/h7-8H,5-6H2,1-4H3,(H3,10,11,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVCFOUJNSBNIJG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CCNC(=S)N)C(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21N3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60649595 |
Source


|
| Record name | N-{2-[Di(propan-2-yl)amino]ethyl}thiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60649595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
886363-52-6 |
Source


|
| Record name | N-{2-[Di(propan-2-yl)amino]ethyl}thiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60649595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

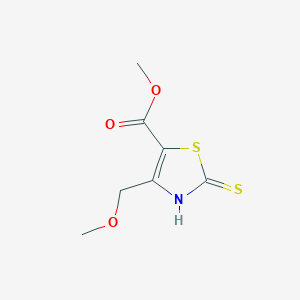
![3-[(E)-2-phenylvinyl]-1H-pyrazole-4-carbaldehyde](/img/structure/B1344949.png)


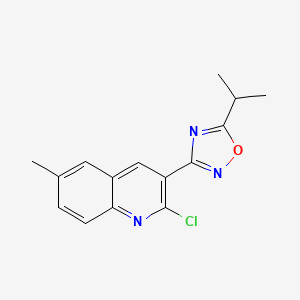
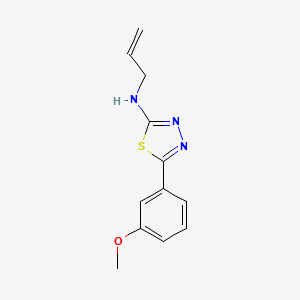
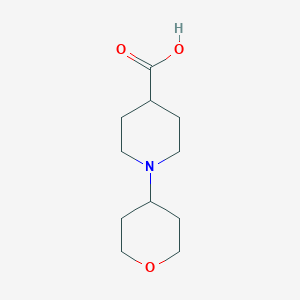
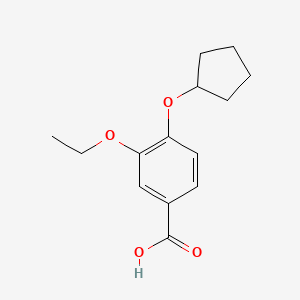
![4-[(2-Chloro-4-fluorobenzyl)oxy]benzoic acid](/img/structure/B1344962.png)
![3-Methoxy-2-[(3-methylbenzyl)oxy]benzoic acid](/img/structure/B1344965.png)
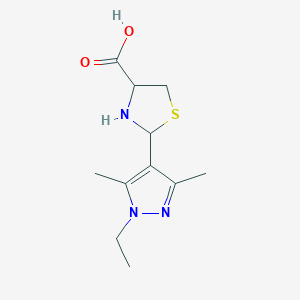

![tert-butyl (3S,4R)-3-(hydroxymethyl)-4-[2-(trifluoromethyl)phenyl]pyrrolidine-1-carboxylate](/img/structure/B1344972.png)
